molecular formula C19H28O2 B11961062 2-Isopropyl-5-methylcyclohexyl hydratropate CAS No. 32213-55-1

2-Isopropyl-5-methylcyclohexyl hydratropate

Cat. No.: B11961062
CAS No.: 32213-55-1
M. Wt: 288.4 g/mol
InChI Key: HZQGVIGDGRFMNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl hydratropate can be achieved through several synthetic routes. One common method involves the Steglich esterification reaction, where (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is reacted with hydratropic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl hydratropate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl hydratropate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl hydratropate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the percutaneous absorption of certain drugs by disrupting the intercellular lipid structure of the stratum corneum . This disruption increases the partitioning of drugs into the skin, thereby improving their absorption.

Comparison with Similar Compounds

2-Isopropyl-5-methylcyclohexyl hydratropate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester group and its ability to enhance drug absorption through the skin, making it a valuable compound in pharmaceutical research.

Properties

CAS No.

32213-55-1

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-phenylpropanoate

InChI

InChI=1S/C19H28O2/c1-13(2)17-11-10-14(3)12-18(17)21-19(20)15(4)16-8-6-5-7-9-16/h5-9,13-15,17-18H,10-12H2,1-4H3

InChI Key

HZQGVIGDGRFMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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